AMOZ-CHPh-3-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMOZ-CHPh-3-acid involves the conjugation of AMOZ with a carboxyl group to form a hapten. This hapten can then be coupled to bovine serum albumin (BSA) to create immunogens or to ovalbumin (OVA) for coating antigens . The specific reaction conditions and reagents used in the synthesis are typically proprietary and may vary depending on the desired application.
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions: AMOZ-CHPh-3-acid primarily undergoes conjugation reactions, where it is coupled with proteins such as BSA and OVA to form immunogens and coating antigens .
Common Reagents and Conditions: The common reagents used in the conjugation reactions include BSA and OVA. The reactions are typically carried out under mild conditions to preserve the integrity of the proteins and the hapten .
Major Products Formed: The major products formed from these reactions are immunogens and coating antigens, which are used in the development of enzyme-linked immunosorbent assays (ELISAs) for the detection of AMOZ .
Scientific Research Applications
AMOZ-CHPh-3-acid is extensively used in scientific research, particularly in the development of immunoassays for the detection of AMOZ. These immunoassays are crucial for monitoring food safety and ensuring that residues of furaltadone, an antibiotic, are not present in food products . The compound’s ability to couple with proteins makes it valuable for creating specific antibodies that can detect low levels of AMOZ in various samples .
Mechanism of Action
AMOZ-CHPh-3-acid functions as a hapten, which means it is a small molecule that, when combined with a larger carrier such as a protein, can elicit an immune response. The compound itself does not induce an immune response but, when conjugated to a protein, it forms an immunogen that can be recognized by the immune system . This property is exploited in the development of immunoassays, where the hapten-protein conjugate is used to generate specific antibodies against AMOZ .
Comparison with Similar Compounds
Similar Compounds:
- 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)
- AMOZ-CHPh-3-O-acid
Uniqueness: AMOZ-CHPh-3-acid is unique in its ability to form stable conjugates with proteins, making it highly effective for use in immunoassays. Its structure allows for the creation of specific antibodies that can detect AMOZ with high sensitivity and specificity .
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C16H19N3O5/c20-15(21)13-3-1-2-12(8-13)9-17-19-11-14(24-16(19)22)10-18-4-6-23-7-5-18/h1-3,8-9,14H,4-7,10-11H2,(H,20,21)/b17-9+ |
InChI Key |
OQJCLWFVHKDQHT-RQZCQDPDSA-N |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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